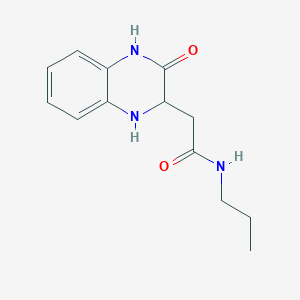
2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-propylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of “2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-propylacetamide” is determined by its IUPAC name and InChI code . The orientation of the ester substituent is partially determined by an intramolecular N—H O hydrogen bond .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 339.395. It is a powder at room temperature .Scientific Research Applications
Neuroprotective Applications
YM872 Neuroprotection in Ischemic Stroke
YM872 has been identified as a potential neuroprotective agent in studies, showing significant promise in the treatment of acute stroke. It operates as a selective, potent, and highly water-soluble competitive AMPA receptor antagonist. Its neuroprotective efficacy was demonstrated in animal models of induced focal cerebral ischemia, showing significant reduction in infarct volume and improvement in neurological deficits without exhibiting nephrotoxicity or behavioral abnormalities (Takahashi et al., 2006).
Anticancer and Antimicrobial Activities
Tetrahydroisoquinolines in Therapeutics
The fused tetrahydroisoquinolines, structurally related to quinoxalines, have been explored for their role as anticancer antibiotics, demonstrating significant therapeutic potential. The review highlights the US FDA approval of trabectedin for soft tissue sarcomas as a milestone in anticancer drug discovery, showcasing the importance of this class of compounds in developing new therapies for cancer and other diseases (Singh & Shah, 2017).
Molecular Mechanisms and Drug Development
Synthesis and Pharmacology of Piracetam Derivatives
Piracetam, a compound known for its CNS activity, serves as an example of how structural derivatives of complex molecules can be designed for enhanced therapeutic effects. This review discusses the synthesis methodologies and biological activities associated with piracetam derivatives, underlining the versatility of structural analogs in drug discovery and development for various diseases including CNS disorders (Dhama et al., 2021).
Safety and Hazards
The safety information available indicates that “2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-propylacetamide” may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)-N-propylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c1-2-7-14-12(17)8-11-13(18)16-10-6-4-3-5-9(10)15-11/h3-6,11,15H,2,7-8H2,1H3,(H,14,17)(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJQFCWSPHVXMOR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CC1C(=O)NC2=CC=CC=C2N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(2-propan-2-ylphenoxy)acetyl]piperidine-4-carboxylic Acid](/img/structure/B349525.png)
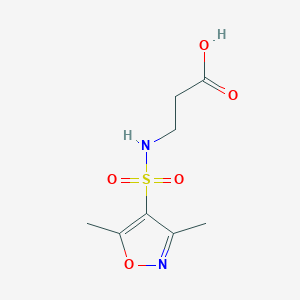
![1-benzyl-5-cyclohexyl-3-(4-hydroxyphenyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B349540.png)
![3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B349568.png)
![6-(Carboxymethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B349574.png)
![7a-phenyl-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one](/img/structure/B349576.png)
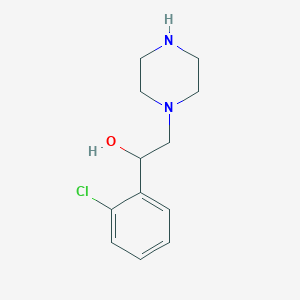
![N-[3-(dimethylamino)propyl]-4-(1,1-dioxido-1,2-thiazinan-2-yl)-2,6-dimethylbenzenesulfonamide](/img/structure/B349584.png)
![Tert-butyl 2-{5-[(2-methylbenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}ethylcarbamate](/img/structure/B349586.png)
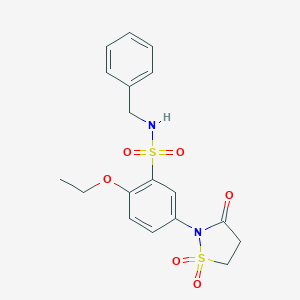
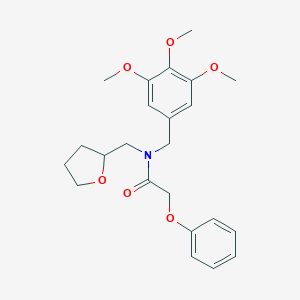
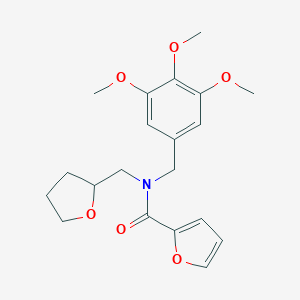

![9-(4-fluorobenzyl)-4-(4-methoxyphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B349611.png)